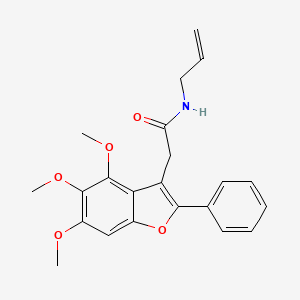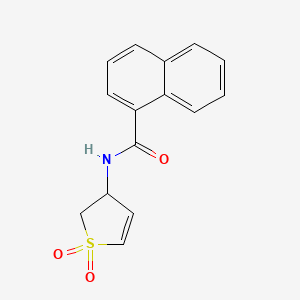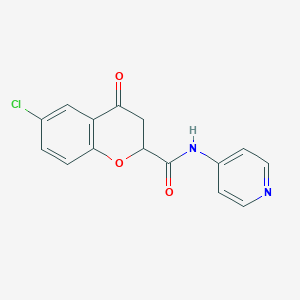
N~1~-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide is a complex organic compound featuring a benzofuran core substituted with trimethoxy and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N~1~-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl and benzofuran positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
N~1~-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s benzofuran core and trimethoxyphenyl group make it a candidate for developing anti-cancer, anti-inflammatory, and anti-microbial agents.
Biological Studies: It can be used to study the inhibition of enzymes such as tubulin and heat shock proteins.
Industrial Applications: The compound’s unique structure allows for its use in the synthesis of advanced materials and as a building block for more complex molecules.
作用機序
The mechanism of action of N1-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and also targets tubulin.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
N~1~-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide is unique due to its specific substitution pattern on the benzofuran core, which may confer distinct biological activities and selectivity compared to other similar compounds.
特性
分子式 |
C22H23NO5 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
N-prop-2-enyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C22H23NO5/c1-5-11-23-18(24)12-15-19-16(28-20(15)14-9-7-6-8-10-14)13-17(25-2)21(26-3)22(19)27-4/h5-10,13H,1,11-12H2,2-4H3,(H,23,24) |
InChIキー |
YRAJZGTUYFCVIO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)OC(=C2CC(=O)NCC=C)C3=CC=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11046366.png)
![4-[(2-oxo-2H-chromen-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11046373.png)
![6-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11046380.png)
![5,5,7,9-tetramethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B11046389.png)
![3-Benzyl-1-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium](/img/structure/B11046394.png)
![ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate](/img/structure/B11046395.png)
![5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine](/img/structure/B11046401.png)
![2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11046403.png)
![3-(2,5-difluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046404.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide](/img/structure/B11046417.png)

![8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11046428.png)
![1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B11046443.png)

